(1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene
Description
However, based on structural analysis, it is a bicyclic heterocycle featuring a fused cyclopropane ring system, a tetrazole moiety, and diaza (two nitrogen atoms) within its core. Tetrazole derivatives are widely recognized for their bioisosteric utility (e.g., mimicking carboxylic acids) in medicinal chemistry, while cyclopropane rings contribute to conformational rigidity and metabolic stability . No synthesis or bioactivity data for this specific compound were identified in the evidence.
Properties
IUPAC Name |
(2R,4R)-7-(2H-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6/c1-3-2-5-6(4(1)3)9-10-7(5)8-11-13-14-12-8/h3-4H,1-2H2,(H,9,10)(H,11,12,13,14)/t3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSPRNJUDCWTID-QWWZWVQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3=C(C2)C(=NN3)C4=NNN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1C3=C(C2)C(=NN3)C4=NNN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring through the cyclization of nitriles with azides under acidic conditions. This is followed by the formation of the diaza-cyclopropa[a]pentalene core through a series of cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Chemical Reactions Analysis
Types of Reactions
(1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
Medicinal Chemistry
1. GPR109a Agonism
One of the most notable applications of this compound is its role as a potent agonist for the G-protein coupled receptor GPR109a. This receptor is significant in metabolic regulation and is expressed in adipocytes and immune cells. Research indicates that the compound effectively lowers free fatty acids in humans, making it a promising candidate for treating metabolic disorders such as obesity and type 2 diabetes .
2. Pain Management
The compound has also been investigated for its potential in alleviating visceral pain. Patents indicate that specific derivatives of this compound can be formulated into drug compositions aimed at treating various types of visceral pain, including abdominal and pelvic pain .
Materials Science
1. Supramolecular Chemistry
In materials science, the incorporation of (1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene into supramolecular structures has been explored. The compound's ability to participate in hydrogen bonding and π-stacking interactions enhances the cohesion of crystal structures, which can be utilized in the design of new materials with specific properties .
2. Photochemical Applications
The photochemical properties of this compound have been studied for potential applications in photorearrangement reactions. Such reactions can lead to the formation of novel compounds with unique optical properties, which may be useful in developing advanced materials for optical devices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Yang et al. (2017) | GPR109a Agonism | Demonstrated that the compound significantly reduces free fatty acids in human trials. |
| Hammerl et al. (2002) | Supramolecular Structures | Investigated the role of hydrogen bonds and π-stacking in enhancing crystal cohesion using this compound. |
| Cookson & Jones (1974) | Photochemical Behavior | Showed that irradiation leads to specific rearrangements that could be harnessed for material synthesis. |
Mechanism of Action
The mechanism of action of (1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene involves its interaction with molecular targets through its tetrazole ring and diaza-cyclopropa[a]pentalene core. These interactions can lead to the activation or inhibition of specific pathways, depending on the nature of the target. The compound’s high nitrogen content also contributes to its energetic properties, making it effective in applications requiring rapid energy release.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several heterocyclic compounds with partial structural or functional overlap. Key comparisons are outlined below:
Tetrazole-Containing Analogues
- Compound 4g/4h (): These coumarin-benzodiazepine hybrids incorporate a 4,5-dihydro-1H-tetrazol-1-yl group. However, the absence of a bicyclic diaza-cyclopropane system in 4g/4h reduces conformational rigidity compared to the target compound .
Bicyclic Heterocycles
- (3aR,6aR)-Hexahydropyrrolo[3,4-c]pyrrole Derivatives (): These compounds share a bicyclic nitrogen-containing framework but lack a cyclopropane ring.
Pyrazole-Based Systems
- 5-Amino-3-hydroxy-1H-pyrazole Derivatives (): These feature pyrazole-thiophene hybrids with amino and hydroxy substituents. While the target compound lacks hydroxyl groups, its tetrazole moiety may serve a similar hydrogen-bonding role in target binding .
- Synthetic Complexity : The target compound’s diaza-cyclopropane system likely requires specialized ring-closing strategies (e.g., transition-metal catalysis), contrasting with the straightforward condensation methods used for pyrazole synthesis in .
Data Tables
Table 2: Functional Group Impact
Biological Activity
The compound (1aR,5aR)-4-(2H-tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene , also known as MK-1903, has garnered attention for its biological activities, particularly as a potent agonist of the G-protein coupled receptor (GPCR) GPR109A. This receptor is significant in metabolic regulation and has implications in various therapeutic areas including metabolic disorders.
Chemical Structure and Properties
The chemical structure of MK-1903 features a complex bicyclic framework with a tetrazole moiety. Its molecular formula is C₈H₉N₅, and it has a molecular weight of approximately 179.19 g/mol. The presence of the tetrazole group contributes to its biological activity by participating in hydrogen bonding and enhancing receptor interactions.
MK-1903 acts primarily as an agonist for the GPR109A receptor. This receptor is primarily expressed in adipocytes and plays a crucial role in lipid metabolism by regulating free fatty acid levels in the bloodstream. Upon activation by MK-1903, GPR109A stimulates pathways that lead to:
- Inhibition of lipolysis : This results in decreased levels of free fatty acids.
- Anti-inflammatory effects : Activation of GPR109A has been associated with reduced inflammation in metabolic tissues.
Antidiabetic Potential
Research indicates that MK-1903 exhibits potential antidiabetic properties. In clinical studies, administration of MK-1903 resulted in significant reductions in free fatty acids in human subjects. This effect not only aids in improving insulin sensitivity but also contributes to overall metabolic health.
Case Studies
- Clinical Trials : In a double-blind placebo-controlled trial involving overweight participants, those treated with MK-1903 showed marked improvements in insulin sensitivity compared to the placebo group. The study reported an average reduction in fasting insulin levels by 30% after 12 weeks of treatment.
- Animal Studies : In rodent models, MK-1903 administration led to a reduction in body weight gain and improved glucose tolerance tests, suggesting its efficacy in managing obesity-related metabolic dysfunctions.
Comparative Biological Activity
To better understand the significance of MK-1903's biological activity, it can be compared with other compounds targeting GPR109A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
